N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide is a chemical compound characterized by the presence of a chloro-substituted heptyl chain, a ketone group, and a sulfonamide group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonamide and 7-chloroheptanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include ammonia (NH3), primary amines (R-NH2), and thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and ketone groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(7-Chloro-6-oxoheptyl)-4-methylbenzenesulfonamide: Characterized by the presence of a chloro-substituted heptyl chain, a ketone group, and a sulfonamide group.
This compound: Similar structure but with different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72676-79-0 |
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Molecular Formula |
C14H20ClNO3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(7-chloro-6-oxoheptyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-12-6-8-14(9-7-12)20(18,19)16-10-4-2-3-5-13(17)11-15/h6-9,16H,2-5,10-11H2,1H3 |
InChI Key |
APAHKELLCHULLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)CCl |
Origin of Product |
United States |
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